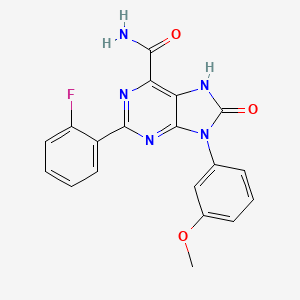

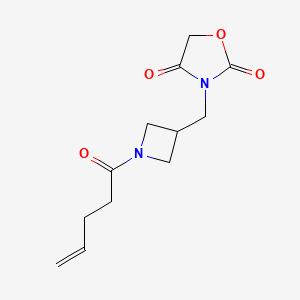

![molecular formula C23H22N2O4 B2776697 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 664368-88-1](/img/structure/B2776697.png)

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They are frequently used in the synthesis of various organic compounds and are considered important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . An example of such a reaction is the Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . The exact molecular structure of the specific compound “this compound” would require further analysis.Chemical Reactions Analysis

Indole derivatives are versatile and can participate in a variety of chemical reactions. For instance, they can undergo a one-pot condensation reaction with other compounds in the presence of a suitable catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Isolation of Intermediates in Synthesis The synthesis of new tricyclic products through the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD) has been explored. This process, in the presence of sodium carbonate as a catalyst, yields compounds that could serve as intermediates for further chemical transformations, highlighting the compound's role in the synthesis of complex chemical structures (Fattahi et al., 2018).

Anticholinesterase Activity Research into N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides has demonstrated their significant activity against acetylcholinesterase (AChE). The structure-activity relationship (SAR) studies suggest that modifications on the coumarin scaffold, such as the introduction of benzyloxy moieties, can enhance anti-AChE activity. This application is critical in developing potential treatments for diseases characterized by cholinesterase inhibition, such as Alzheimer's (Ghanei-Nasab et al., 2016).

Antioxidant and Antimicrobial Activities The synthesis and characterization of Schiff bases containing the indole moiety and their derivatives, including the subject compound, have been analyzed for their antioxidant and antimicrobial activities. Some compounds in this category exhibit promising biological activities, indicating potential applications in combating oxidative stress and microbial infections (Saundane & Mathada, 2015).

Inhibitors of ABCG2 Optimization of the chromone scaffold through QSAR and docking studies identified potent inhibitors of the ABCG2 transporter. Compounds derived from this chemical structure have shown high inhibitory activity against ABCG2, suggesting potential applications in overcoming multidrug resistance in cancer treatment (Roussel et al., 2019).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-13-4-6-20-18(10-13)17(14(2)25-20)8-9-24-22(26)19-12-15-11-16(28-3)5-7-21(15)29-23(19)27/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTUYGZBAOLHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

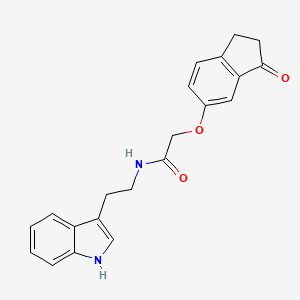

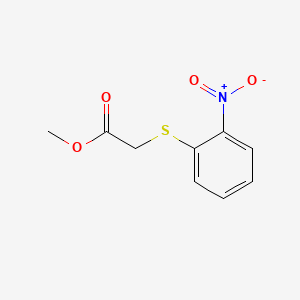

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)

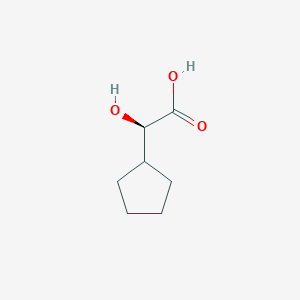

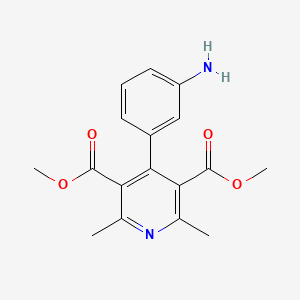

![(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2776620.png)

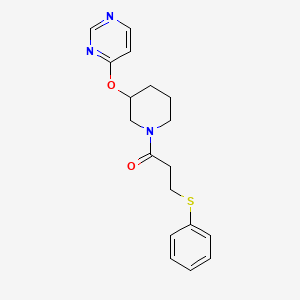

![(2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2776624.png)

![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)

![3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2776632.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776633.png)

![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)